molecular formula C25H22N4O B4299442 N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4299442
M. Wt: 394.5 g/mol
InChI Key: SYBKEZZUYRONCX-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines pyrazolo[1,5-a]pyrimidine and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene and bases like sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-4-25(3,5-2)27-24(30)21-17-23-26-20(18-12-8-6-9-13-18)16-22(29(23)28-21)19-14-10-7-11-15-19/h1,6-17H,5H2,2-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKEZZUYRONCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
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N-(3-methylpent-1-yn-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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